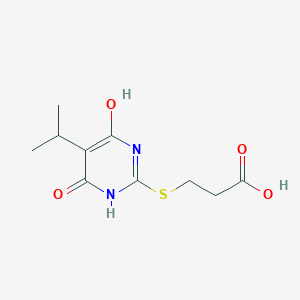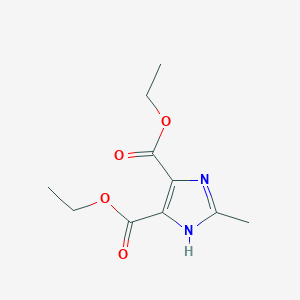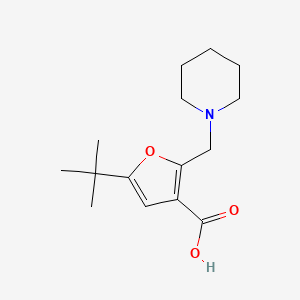![molecular formula C9H16N2O3 B1297311 1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 856437-22-4](/img/structure/B1297311.png)
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid” is an organic compound . It has a linear formula of C9H16N2O3 .
Molecular Structure Analysis
The molecular structure of “1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid” is represented by the linear formula C9H16N2O3 . The exact mass of the molecule is 200.11600 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.23500 and a density of 1.203g/cm3 . Its boiling point is 384.8ºC at 760 mmHg .Scientific Research Applications
Chemical Transformations
- Ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate : This compound, prepared from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, was transformed with aromatic amines and monosubstituted hydrazines to produce various thiazolo[5,4-c]pyridine-7-carboxylates, indicating its utility in synthesizing heterocyclic compounds (Albreht et al., 2009).
Cyclization and Rearrangement Reactions
- Reaction with Acrylonitrile : Ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate reacted with acrylonitrile, resulting in methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate, demonstrating its potential in cycloaddition reactions (Bourhis & Vercauteren, 1994).
Supramolecular Assemblies
- Supramolecular Assemblies with Aza Donor Molecules : A study on 1,2,4,5-benzenetetracarboxylic acid, including 4-(N,N-dimethylamino)pyridine, showed the formation of host-guest systems and molecular tapes, indicating the role of such compounds in crystal engineering and supramolecular chemistry (Arora & Pedireddi, 2003).
Non-Linear Optical Materials
- Non-Linear Optical (NLO) Material : A pyrrole containing chalcone derivative, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibited properties making it suitable as a non-linear optical material, important in photonics and telecommunications (Singh, Rawat & Sahu, 2014).
Photopolymerizable Materials
- Photosensitive Polyimides : Soluble polyimides with carboxyl groups were created using compounds including N-[3-(dimethylamino)propyl]acrylamide. These materials showed negative-tone behavior under UV irradiation, suggesting applications in microelectronics and photolithography (Fukushima, Oyama & Tomoi, 2003).
Synthesis of Heterocyclic Compounds
- Synthesis of Pyrazolecarboxylates and Pyridopyrimidinecarboxylates : The compound facilitated the synthesis of various pyrazolecarboxylates and pyridopyrimidinecarboxylates, highlighting its versatility in creating diverse heterocyclic structures (Hanzlowsky et al., 2003; Zupančič, Svete & Stanovnik, 2009).
Antibacterial Agents
- Synthesis of Antibacterial Compounds : Research on pyrido[2,3-d]pyrimidine-6-carboxylic acids, synthesized using related compounds, showed promising antibacterial properties (Minami, Shono & Matsumoto, 1971).
Carbodiimide Reactions in Aqueous Media
- Amide Formation Mechanism : A study on the mechanism of amide formation in aqueous media using related compounds provided insights into bioconjugation, important for drug delivery and biomaterials (Nakajima & Ikada, 1995).
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)3-4-11-6-7(9(13)14)5-8(11)12/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZBIUIUXVYRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349591 | |
| Record name | 1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
856437-22-4 | |
| Record name | 1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)





![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)
![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

